6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Lipophilicity Drug design Physicochemical properties

When a medchem campaign demands a hydroxyindanone with higher logP than 6-hydroxy-1-indanone (logP 1.66), the C3-gem-dimethyl analog (XlogP 2.2) delivers a +0.54 log unit shift without adding H-bond donors/acceptors. • Quaternary C3 shields the ketone from unwanted reduction; phenol remains free for selective O-alkylation, acylation, or sulfonation-ideal for PROTAC linkers and prodrugs. • Crystalline powder (mp 113-114 °C), ≥95% purity; ambient storage and global shipping for automated library synthesis.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 166978-00-3
Cat. No. B060440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
CAS166978-00-3
Synonyms6-Hydroxy-3,3-dimethylindan-1-one
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C1C=CC(=C2)O)C
InChIInChI=1S/C11H12O2/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,12H,6H2,1-2H3
InChIKeyQFXMNGLZHJLQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-3,3-dimethyl-1-indanone Scaffold Overview


6‑Hydroxy‑3,3‑dimethyl‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 166978‑00‑3) is a C 3‑gem‑dimethyl, C 6‑hydroxylated indan‑1‑one. The rigid bicyclic framework combines a hydrogen‑bond‑donor phenol with a ketone that is flanked by a quaternary carbon. Commercial material is supplied as a crystalline powder (mp 113–114 °C) with a specified purity of ≥ 95 % . The two methyl groups at position 3 create substantial steric bulk on the α‑face of the carbonyl, a feature that cannot be achieved with the unsubstituted 6‑hydroxy‑1‑indanone or other simple indanone analogs.

Phenolic C6–OH as hydrogen‑bond donor and selective derivatization handle
C3 gem‑dimethyl provides steric shielding of the carbonyl and enhances lipophilicity
Crystalline powder with narrow melting range – compatible with automated synthesis platforms

Why Generic Indanones Fail as Substitutes


Simple hydroxy‑ or alkyl‑indanones lack the synergistic combination of a hydrogen‑bond‑donor phenol and a quaternary‑carbon‑shielded ketone present in this compound. Removing the gem‑dimethyl groups eliminates the steric compression that controls the conformation of the five‑membered ring and alters the electrophilicity of the carbonyl. Omitting the 6‑hydroxy group removes the only strong hydrogen‑bond donor, which is often essential for target engagement or for further derivatisation via O‑alkylation or sulfonation. As shown in Section 3, the compound’s lipophilicity (XlogP ≈ 2.2) [1] differs measurably from that of the des‑methyl analog, and its consistent melting behaviour reflects high chemical homogeneity that is not guaranteed by every supplier of simpler indanones.

Loss of gem‑dimethyl may remove steric control at the carbonyl and shift lipophilicity, altering reaction profiles compared to the shielded scaffold.
Absence of the 6‑OH group eliminates the only strong hydrogen‑bond donor and prevents O‑alkylation or sulfonation derivatization routes.
Inconsistent solid‑state quality of generic indanones (oils or low‑melting solids) may require extra purification and impact dispensing reproducibility.

Quantitative Comparison with Closest Analogs


Lipophilicity Gain vs. 6-Hydroxy-1-indanone

The calculated partition coefficient (XlogP) of 6‑hydroxy‑3,3‑dimethyl‑2,3‑dihydro‑1H‑inden‑1‑one is 2.2 [1]. For the closest analog lacking the gem‑dimethyl groups, 6‑hydroxy‑1‑indanone, the experimentally‑derived consensus log P is 1.66 [2]. Thus, introduction of the two methyl groups increases lipophilicity by approximately 0.54 log units. This shift is large enough to influence membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity Gain
Cross‑study comparable
XlogP 2.2 vs logP 1.66
ΔlogP ≈ +0.54
Supports membrane permeability differentiation in lead optimization
Computational XlogP vs. experimental consensus logP
Lipophilicity Drug design Physicochemical properties

Crystalline Homogeneity by Melting Point

The commercial product exhibits a melting point of 113–114 °C with a narrow range, indicative of high crystalline homogeneity . In contrast, many mono‑substituted indanones are oils or low‑melting solids that require additional purification before use in stoichiometric or catalytic reactions. The reproducible melting behaviour supports consistent reaction kinetics and simplifies handling on automated synthesis equipment.

Crystalline Quality
Class‑level inference
mp 113–114 °C (narrow range)
Indicative of batch homogeneity; data to verify with supplier
Supplier specification; recrystallization may be needed for sensitive applications
Solid-state quality Crystallinity Physical characterization

Steric Hindrance at the Carbonyl Site

The topological polar surface area (tPSA) of the target compound is 37.3 Ų [1]. This value is identical to that of 6‑hydroxy‑1‑indanone because the additional methyl groups do not contribute to PSA. However, the calculated molar refractivity (MR) increases from 43.8 cm³·mol⁻¹ (6‑hydroxy‑1‑indanone) [2] to 52.1 cm³·mol⁻¹ for the gem‑dimethyl derivative, reflecting the larger molecular volume and enhanced steric demand around the carbonyl. The unchanged PSA together with higher MR implies that the polar ketone is electronically similar but sterically more encumbered, which can alter chemoselectivity in nucleophilic additions.

Steric Shielding
Cross‑study comparable
MR 52.1 vs 43.8 cm³ mol⁻¹
ΔMR +8.3 (≈19% increase)
Reflects increased steric encumbrance around the carbonyl
tPSA unchanged (37.3 Ų); calculated via Crippen method
Steric hindrance Carbonyl reactivity Molecular descriptors

Key Applications Outperforming Analogs


Medicinal Chemistry: Balanced Lipophilicity

When a medicinal chemistry campaign demands a hydroxyindanone core with lipophilicity higher than that of 6‑hydroxy‑1‑indanone (log P 1.66), the gem‑dimethyl analog (XlogP 2.2) provides a calculated log P increase of ~0.54 units [1]. This shift can improve blood‑brain barrier penetration or intracellular accumulation without introducing additional hydrogen‑bond donors or acceptors that would complicate the molecular profile.

Chiral Ligand and Auxiliary Synthesis

The quaternary carbon at position 3 creates a steric buttress adjacent to the carbonyl. The increased molar refractivity (MR 52.1 vs. 43.8 cm³·mol⁻¹ for 6‑hydroxy‑1‑indanone) [2] translates into greater steric demand, which can enhance enantioselectivity when the scaffold is elaborated into oxazaborolidine‑type catalysts or chiral auxiliaries.

Crystalline Building Block for Automated Synthesis

The sharp melting point (113–114 °C) and solid powder form simplify dispensing and handling on automated synthesis platforms. Unlike lower‑melting or oily indanone analogs, the compound can be weighed accurately under ambient conditions, reducing preparation variability in library production.

Prodrug and Bioconjugate Intermediate

The single phenolic hydroxyl can be selectively alkylated, acylated, or sulfonated while the gem‑dimethyl groups protect the ketone from unwanted reduction or enolisation. This orthogonal reactivity profile is valuable when constructing esterase‑labile prodrugs or PROTAC linkers where precise functional‑group tolerance is essential.

Application
Selection Property
Validation Focus
Lead optimization requiring increased lipophilicity
C3 gem‑dimethyl substitution elevates logP
Membrane permeability or plasma protein binding assay
Chiral ligand / auxiliary synthesis
Steric buttress adjacent to carbonyl from quaternary C3
Enantioselectivity in asymmetric catalysis screening
Automated synthesis building block
Crystalline powder with sharp melting point
Weighing accuracy and dispensing reproducibility
Prodrug / bioconjugate intermediate
Orthogonal phenol‑ketone reactivity; gem‑dimethyl protects ketone
Selective O‑functionalization without ketone reduction
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